molecular formula C17H10Cl3FN4OS B2934022 5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide CAS No. 1799271-92-3

5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide

Cat. No. B2934022
CAS RN: 1799271-92-3
M. Wt: 443.7
InChI Key: ARRLIMAOTODWBQ-UHFFFAOYSA-N
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Description

5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H10Cl3FN4OS and its molecular weight is 443.7. The purity is usually 95%.
BenchChem offers high-quality 5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Convenient Synthesis of Thiadiazoles : Research on the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles presents a methodology involving oxidative dimerization of thioamides. This process highlights the versatility of thiadiazoles in synthetic chemistry, offering high yields and showcasing the reactivity of thiadiazoles under different conditions (Takikawa et al., 1985).

  • Antimicrobial Agents from Thiadiazoles : A study on the synthesis of formazans from a Mannich base of a thiadiazole derivative explored its potential as antimicrobial agents. This research underscores the biological activity that can be imbued in thiadiazole-containing compounds, indicating their utility in developing new antimicrobial substances (Sah et al., 2014).

  • Hybrid Molecules for Biological Applications : Research involving microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties explored their biological activities. This study demonstrates the potential of thiadiazole derivatives in medicinal chemistry, particularly in antimicrobial and enzyme inhibition applications (Başoğlu et al., 2013).

Applications in Anticancer Research

  • Thiadiazole Derivatives as Anticancer Agents : New thiophene and thiazolyl-thiophene derivatives incorporating the thiadiazole moiety have been synthesized and evaluated for their anticancer activity. Such studies open avenues for the development of novel anticancer agents, highlighting the significant role of thiadiazole derivatives in drug discovery (Atta & Abdel‐Latif, 2021).

  • Novel Pharmacophores for Anticancer Activity : The synthesis of novel pharmacophores containing the thiazole moiety for potent anticancer activity showcases the importance of structural innovation in combating cancer. These compounds demonstrate the therapeutic potential of tailored thiadiazole derivatives against specific cancer cell lines (Gomha et al., 2017).

properties

IUPAC Name

5-[(Z)-1-chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3FN4OS/c18-12(7-10-3-6-13(19)23-14(10)20)16-24-25-17(27-16)15(26)22-8-9-1-4-11(21)5-2-9/h1-7H,8H2,(H,22,26)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRLIMAOTODWBQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN=C(S2)C(=CC3=C(N=C(C=C3)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C2=NN=C(S2)/C(=C/C3=C(N=C(C=C3)Cl)Cl)/Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide

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